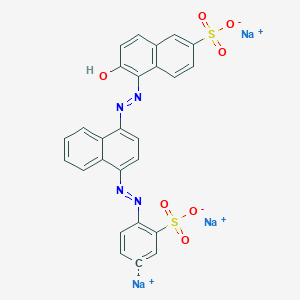
Acid Violet 131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Violet 131, also known by its chemical name 4-[(4-Amino-9,10-dihydro-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its vibrant violet color and excellent fastness properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 131 typically involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then sulfonated using sulfuric acid to introduce the sulfonic acid group, which enhances the dye’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is purified through filtration and recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Acid Violet 131 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
Acid Violet 131 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
作用机制
The mechanism of action of Acid Violet 131 involves its ability to interact with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cellular components selectively. The sulfonic acid group enhances its solubility and facilitates its interaction with charged biomolecules.
相似化合物的比较
Similar Compounds
Acid Violet 49: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 25: A related dye used for similar purposes but with a blue hue.
Acid Red 131: A structurally similar dye with red coloration.
Uniqueness
Acid Violet 131 is unique due to its specific absorption spectrum, which provides a distinct violet color. Its excellent fastness properties and solubility in water make it highly suitable for textile applications.
属性
分子式 |
C26H15N4Na3O7S2 |
|---|---|
分子量 |
628.5 g/mol |
IUPAC 名称 |
trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2 |
InChI 键 |
MLSSMFBYFUBPQA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)








![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)



